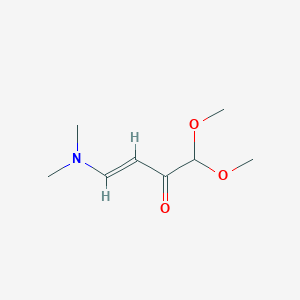

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-9(2)6-5-7(10)8(11-3)12-4/h5-6,8H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZIBCAWOSFLFR-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187242-85-9, 67751-23-9 | |

| Record name | [(1E)-4,4-dimethoxy-3-oxobut-1-en-1-yl]dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 67751-23-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one: A Versatile Building Block in Organic Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

Chemical Properties and Identification

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one is a functionalized organic molecule incorporating a ketone, a dialkylamino group, and a dimethoxy acetal. The "E" designation refers to the stereochemistry of the carbon-carbon double bond.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₃ | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| CAS Number | 187242-85-9 | [1] |

| Appearance | Liquid | |

| Purity | Typically ≥95% | |

| Storage | 2-8°C |

Computed Physicochemical Properties:

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 38.77 Ų | [1] |

| logP | 0.8858 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 5 | [1] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in publicly available literature, the general synthesis of enaminones is well-documented. A plausible synthetic route would involve the condensation of a suitable precursor with a dimethylamine source. A potential logical workflow for its synthesis is outlined below.

Caption: Plausible synthetic workflow for the target compound.

Reactivity and Applications in Organic Synthesis

Enaminones are highly versatile intermediates in organic synthesis due to the presence of multiple reactive sites. The conjugated system allows for both nucleophilic and electrophilic reactions. This compound is expected to share this rich reactivity profile.

General Reactivity of Enaminones

The core reactivity of enaminones involves their ambident nucleophilic character, with potential reaction sites at the nitrogen atom, the α-carbon, and the β-carbon. They can also act as electrophiles at the carbonyl carbon and the β-carbon.

Caption: General reactivity of the target enaminone.

Synthesis of Heterocycles

A primary application of enaminones is in the synthesis of a wide variety of heterocyclic compounds, many of which are scaffolds for biologically active molecules. The reaction typically proceeds via a cyclocondensation pathway where a binucleophilic reagent reacts with the enaminone.

3.2.1. Synthesis of Pyrimidines

Pyrimidines are a critical class of heterocycles found in numerous pharmaceuticals. This compound can serve as a three-carbon synthon for the construction of the pyrimidine ring. The reaction with amidines, ureas, or guanidines would lead to the formation of substituted pyrimidines.

Caption: Proposed pathway for pyrimidine synthesis.

Experimental Protocol (General): A general procedure for the synthesis of pyrimidines from enaminones involves reacting the enaminone with a suitable nitrogen-containing binucleophile (like guanidine or amidine) in a protic solvent such as ethanol or acetic acid, often with heating. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product is typically isolated by precipitation or extraction, followed by recrystallization or column chromatography.

Synthesis of Other Heterocycles

Similarly, reactions with other binucleophiles can yield a variety of five- and six-membered heterocycles:

-

Pyrazoles and Isoxazoles: Reaction with hydrazine and hydroxylamine, respectively, would lead to the formation of pyrazole and isoxazole derivatives.

Potential in Drug Discovery and Development

While no specific biological activity has been reported for this compound itself, its utility as a scaffold for generating libraries of heterocyclic compounds makes it a valuable tool for drug discovery. The resulting pyrimidines, pyrazoles, and other heterocycles are known to exhibit a wide range of biological activities, including but not limited to:

-

Anticancer

-

Anti-inflammatory

-

Antimicrobial

-

Antiviral

The dimethoxy acetal group in the target molecule offers a handle for further functionalization or can be deprotected to reveal a more reactive aldehyde or ketone, further expanding its synthetic utility.

Conclusion

This compound is a promising, albeit not extensively documented in academic literature, building block for organic synthesis. Its enaminone core structure provides a platform for the efficient construction of diverse and complex heterocyclic systems. For researchers in drug discovery and development, this compound represents a versatile starting material for the synthesis of novel molecular entities with the potential for a wide array of biological activities. Further investigation into its reactivity and the biological screening of its derivatives are warranted to fully exploit its potential.

References

An In-depth Technical Guide to the Chemical Properties of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one. This information is intended to support researchers and professionals in the fields of chemical synthesis and drug development in understanding and utilizing this versatile compound.

Core Chemical Properties

This compound is a functionalized enaminone, a class of compounds characterized by a conjugated system of an amine and a ketone. This structural motif imparts unique chemical reactivity to the molecule. The dimethoxy acetal at the C1 position serves as a protected aldehyde functionality.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 187242-85-9 | [1][2] |

| Molecular Formula | C₈H₁₅NO₃ | [2] |

| Molecular Weight | 173.21 g/mol | [2][3] |

| IUPAC Name | (3E)-4-(dimethylamino)-1,1-dimethoxy-3-buten-2-one | [1] |

| SMILES | CN(C)/C=C/C(=O)C(OC)OC | [3] |

| Physical Form | Liquid | [1] |

| Purity | Typically ≥95% | [1][2] |

| Storage Temperature | Refrigerator (2-8°C) | [1] |

Table 2: Computed Chemical Properties

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 38.77 Ų | [2] |

| logP | 0.8858 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 5 | [2] |

Proposed Synthesis

The key transformation is the introduction of the dimethylaminomethylene group at the alpha-position to the ketone. This can be achieved using a formylating and aminating agent such as Bredereck's reagent (tert-butoxybis(dimethylamino)methane) or dimethylformamide dimethyl acetal (DMFDMA).[6][7][8] These reagents are known to react with CH-acidic ketones to yield enaminones in excellent yields.[6][9]

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize this compound from 4,4-dimethoxy-2-butanone.

Materials:

-

Bredereck's reagent (1.1 eq)[6]

-

Anhydrous toluene or other inert, aprotic solvent[7]

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,4-dimethoxy-2-butanone and anhydrous toluene.

-

Stir the solution at room temperature.

-

Slowly add Bredereck's reagent to the stirred solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Note: The reaction conditions, including solvent and temperature, may need to be optimized for the best yield and purity.

Chemical Reactivity

This compound, as an enaminone, exhibits a rich and versatile reactivity profile. The electron-donating dimethylamino group increases the electron density of the carbon-carbon double bond, making the β-carbon (C3) nucleophilic. The carbonyl group at C2 and the acetal at C1 provide sites for electrophilic attack and further synthetic transformations.

Caption: General reactivity profile of this compound.

Nucleophilic Character of the β-Carbon

The β-carbon of the enaminone system is nucleophilic due to the delocalization of the nitrogen lone pair. This allows for reactions with a variety of electrophiles.

-

Alkylation and Acylation: The compound can undergo alkylation or acylation at the C3 position upon reaction with alkyl halides or acyl chlorides, respectively.

-

Michael Addition: As a soft nucleophile, the β-carbon can participate in Michael additions to α,β-unsaturated carbonyl compounds.

Cycloaddition Reactions

The electron-rich diene-like system of the enaminone makes it a suitable partner in cycloaddition reactions, particularly with electron-deficient dienophiles in Diels-Alder type reactions. This provides a pathway for the synthesis of complex cyclic structures.

Reactivity of the Carbonyl and Acetal Groups

-

Reduction: The ketone at the C2 position can be reduced to a secondary alcohol using standard reducing agents.

-

Hydrolysis: The dimethoxy acetal at the C1 position is stable under basic and neutral conditions but can be hydrolyzed under acidic conditions to reveal an aldehyde functionality. This opens up further possibilities for synthetic transformations.

Spectral Data (Predicted)

While experimental NMR data for this compound were not found in the searched literature, a predicted spectrum can be inferred from data on analogous enaminone and α,β-unsaturated ketone structures.[10][11][12]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (CH(OMe)₂) | ~4.5-5.0 (s, 1H) | ~100-105 |

| 2 (C=O) | - | ~190-198 |

| 3 (CH) | ~5.5-6.0 (d, 1H) | ~95-105 |

| 4 (CH) | ~7.5-8.0 (d, 1H) | ~150-155 |

| N(CH₃)₂ | ~2.9-3.2 (s, 6H) | ~35-45 |

| OCH₃ | ~3.2-3.4 (s, 6H) | ~50-55 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions. The coupling constant between the vinylic protons at C3 and C4 is expected to be in the range of 12-16 Hz for the (E)-isomer.

Safety Information

This compound is classified as a warning-level hazard.[1]

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique combination of an enaminone and a protected aldehyde functionality allows for a wide range of chemical transformations. This guide provides a foundational understanding of its properties, a plausible synthetic route, and an overview of its potential reactivity, which should aid researchers in its application for the synthesis of more complex molecules in drug discovery and other areas of chemical science. Further experimental validation of the proposed synthesis and a detailed investigation of its reactivity are warranted to fully exploit the potential of this compound.

References

- 1. (E)-4-Dimethylamino-1,1-dimethoxybut-3-en-2-one | 187242-85-9 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. biosynth.com [biosynth.com]

- 4. Factory Supply 1,1-Dimethoxy butanone-3, CasNo.5436-21-5 Ality Chemical Corporation China (Mainland) [alitychems.lookchem.com]

- 5. SID 135263457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bredereck's reagent - Enamine [enamine.net]

- 7. myuchem.com [myuchem.com]

- 8. Dimethylformamide dimethyl acetal | C5H13NO2 | CID 78373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tert-Butoxy bis(dimethylamino)methane | 5815-08-7 | Benchchem [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one is a versatile synthetic intermediate belonging to the enaminone class of compounds. Its structure, featuring a conjugated system with an electron-donating amino group and an electron-wielding ketone, along with a protected aldehyde equivalent in the form of a dimethoxyacetal, makes it a valuable building block in organic synthesis, particularly for the construction of heterocyclic systems. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and reactivity.

Chemical Structure and Properties

This compound is characterized by a four-carbon backbone. The "(E)" designation indicates the trans configuration of the substituents across the double bond at the 3-position. Key structural features include a ketone at the 2-position, a dimethylamino group at the 4-position, and two methoxy groups forming an acetal at the 1-position.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| IUPAC Name | (3E)-4-(dimethylamino)-1,1-dimethoxy-3-buten-2-one | |

| CAS Number | 187242-85-9 | [1] |

| Molecular Formula | C₈H₁₅NO₃ | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| SMILES | CN(C)/C=C/C(=O)C(OC)OC | [1] |

| InChI Key | DFZIBCAWOSFLFR-AATRIKPKSA-N | |

| Physical Form | Liquid | |

| Purity (Typical) | ≥95% | |

| Storage Conditions | Refrigerator (2-8 °C) |

Table 2: Computed Physicochemical Data

| Property | Value | Reference(s) |

| Topological Polar Surface Area (TPSA) | 38.77 Ų | [2] |

| LogP | 0.8858 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 5 | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is not widely detailed in peer-reviewed literature, suggesting it is more of a specialized reagent. However, based on the general synthesis of enaminones, a plausible and commonly employed method involves the condensation of a ketone precursor with a formylating agent like a dimethylformamide acetal.

Proposed Synthetic Pathway

The logical synthetic route proceeds in two main stages:

-

Preparation of the precursor: 1,1-dimethoxyacetone (also known as 1,1-dimethoxy-2-propanone).

-

Formation of the enaminone: Condensation of 1,1-dimethoxyacetone with a suitable dimethylformamide acetal, such as Bredereck's reagent (tert-butoxybis(dimethylamino)methane) or dimethylformamide dimethyl acetal (DMF-DMA).

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,1-Dimethoxyacetone (Precursor)

This protocol is adapted from established procedures for the synthesis of related α,α-dimethoxy ketones.

-

Materials: Chloroacetone, Sodium Methoxide, Methanol (anhydrous).

-

Procedure:

-

A solution of sodium methoxide in methanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., Nitrogen or Argon).

-

The solution is cooled in an ice bath.

-

Chloroacetone is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours.

-

The reaction progress is monitored by TLC or GC.

-

Upon completion, the mixture is cooled, and the precipitated sodium chloride is removed by filtration.

-

The methanol is removed from the filtrate under reduced pressure.

-

The resulting crude product is purified by fractional distillation under vacuum to yield pure 1,1-dimethoxyacetone.

-

Protocol 2: Synthesis of this compound

This is a generalized protocol for the formation of enaminones from ketones.[3]

-

Materials: 1,1-dimethoxyacetone, Dimethylformamide dimethyl acetal (DMF-DMA), an aprotic solvent (e.g., Toluene or Xylene).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, 1,1-dimethoxyacetone is dissolved in the chosen aprotic solvent.

-

An equimolar amount of DMF-DMA is added to the solution.

-

The reaction mixture is heated to reflux and maintained at that temperature for several hours. The reaction should be monitored for the formation of methanol as a byproduct.

-

The progress of the reaction is monitored by TLC or GC-MS.

-

Once the starting material is consumed, the solvent and any volatile byproducts are removed under reduced pressure.

-

The crude product, this compound, can then be purified by vacuum distillation or column chromatography.

-

Reactivity and Applications in Synthesis

Enaminones are bifunctional compounds possessing both nucleophilic (at the α-carbon and the nitrogen atom) and electrophilic (at the β-carbon and the carbonyl carbon) centers. This dual reactivity makes them highly valuable in organic synthesis.

Caption: Reactivity of the enaminone in heterocyclic synthesis.

The primary application of this compound is as a synthon for the construction of more complex molecules, especially substituted heterocycles.

Synthesis of Pyrimidines

One of the most significant applications of enaminones is in the synthesis of the pyrimidine ring, a core structure in many pharmaceuticals.[4][5] The enaminone acts as a three-carbon building block that can react with various amidine-containing compounds.

-

General Reaction: The enaminone is reacted with guanidine, urea, or thiourea (or their derivatives) in the presence of a base (like sodium ethoxide) in a suitable solvent (like ethanol). The reaction proceeds via a cyclocondensation mechanism, where the amidine nitrogen atoms attack the electrophilic centers of the enaminone, leading to the formation of the pyrimidine ring with the elimination of dimethylamine and water.

Biological Activity Context

While no specific biological activities have been documented for this compound itself, the broader class of enaminones and the heterocyclic compounds derived from them are known to possess a wide range of biological properties. These include potential applications as:

-

Anticancer agents

-

Antimicrobial agents

-

Anti-inflammatory compounds

The pyrimidine scaffold, in particular, is a well-established pharmacophore found in numerous approved drugs, including kinase inhibitors for cancer therapy and antiviral medications. Therefore, this compound serves as a key starting material for the discovery and development of new therapeutic agents.

Conclusion

This compound is a valuable, albeit specialized, reagent for organic synthesis. Its key utility lies in its role as a versatile three-carbon building block for the efficient construction of heterocyclic systems, most notably pyrimidines. While detailed characterization data in the public domain is scarce, its synthesis can be reliably predicted from standard enaminone chemistry. For researchers in medicinal chemistry and drug development, this compound represents an important tool for accessing novel molecular scaffolds with the potential for significant biological activity.

References

In-Depth Technical Guide: (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one (CAS: 187242-85-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one, with CAS number 187242-85-9, is a versatile chemical intermediate primarily utilized as a building block in the synthesis of complex heterocyclic compounds. Its enaminone functional group and protected ketone moiety make it a reactive synthon for constructing various molecular scaffolds, particularly those with applications in medicinal chemistry and agrochemicals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its notable application in the development of novel pyrazolopyridine-diamide insecticides.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value |

| CAS Number | 187242-85-9 |

| Molecular Formula | C₈H₁₅NO₃ |

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | (3E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one |

| Synonyms | This compound |

| Physical Form | Liquid |

| Storage Temperature | Refrigerator |

Safety Information: This compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used during handling.

Synthesis and Experimental Protocols

This compound is synthesized via the reaction of 1,1-dimethoxypropan-2-one with 1,1-dimethoxy-N,N-dimethylmethanamine.

Synthesis of this compound

Experimental Protocol:

A mixture of 1,1-dimethoxypropan-2-one (10 g, 85 mmol) and 1,1-dimethoxy-N,N-dimethylmethanamine (10.1 g, 85 mmol) is heated at 90 °C for 16 hours. After the reaction is complete, the reaction mass is concentrated under reduced pressure. The crude product, this compound (11 g, 63.5 mmol, 75% yield), is obtained and can be used in subsequent steps without further purification.[1]

1H-NMR Data (400 MHz, CDCl3): δ 7.72 (d, J = 12.8 Hz, 1H), 5.33 (d, J = 12.2 Hz, 1H), 4.57 (s, 1H), 3.36-3.43 (m, 6H), 3.05-3.10 (m, 3H), 2.86 (d, J = 6.1 Hz, 3H).[1]

Application in the Synthesis of Pyrazolopyridine-Diamide Insecticides

A significant application of this compound is as a key intermediate in the synthesis of novel pyrazolopyridine-diamides, which have demonstrated potent insecticidal and acaricidal activities. These compounds are of interest for crop protection.

Synthetic Pathway to Pyrazolopyridine-Diamides

The synthesis of pyrazolopyridine-diamides from this compound involves a multi-step reaction sequence. A generalized workflow is presented below.

Caption: Synthetic workflow for pyrazolopyridine-diamides.

Experimental Protocol for Pyrazolopyridine-Diamide Synthesis

The following protocol outlines the synthesis of a pyrazolopyridine-diamide derivative starting from this compound.

Step 1: Preparation of ethyl 2-(5-formyl-1H-pyrazol-1-yl)acetate

To a stirred solution of this compound, further steps involving reaction with reagents like ethyl hydrazinoacetate lead to the formation of the pyrazole core.

Step 2: Preparation of 6-amino-5-methylpyrazolo[1,5-a]pyridine-7-carboxylic acid

The intermediate from the previous step undergoes cyclization and further functional group manipulations to yield the key pyrazolopyridine carboxylic acid intermediate.

Step 3: Amide coupling to form the final Pyrazolopyridine-diamide

The carboxylic acid intermediate is then coupled with an appropriate amine to form the final diamide product.

(Note: The detailed, step-by-step reaction conditions and reagents for each stage of this synthesis are proprietary and described within patent literature, such as WO2019123195A1. Researchers should consult the full patent for specific details.)

Biological Activity and Mechanism of Action

The pyrazolopyridine-diamides synthesized using this compound exhibit insecticidal and acaricidal properties. While specific quantitative data for these particular compounds is not publicly available in peer-reviewed literature, their structural similarity to other anthranilic diamide insecticides, such as chlorantraniliprole, suggests a likely mechanism of action involving the modulation of insect ryanodine receptors (RyRs).[2]

Ryanodine receptors are intracellular calcium channels crucial for muscle contraction. The binding of diamide insecticides to these receptors leads to an uncontrolled release of calcium from the sarcoplasmic reticulum, resulting in muscle paralysis and eventual death of the insect.

Proposed Signaling Pathway

The proposed mechanism of action for pyrazolopyridine-diamide insecticides is illustrated in the following signaling pathway diagram.

Caption: Proposed mechanism of action for pyrazolopyridine-diamide insecticides.

Biological Assays for Activity Evaluation

To assess the insecticidal and acaricidal activity of the synthesized pyrazolopyridine-diamides, various bioassays can be employed. The choice of assay depends on the target pest and the desired endpoint.

Larvicidal Activity Bioassay

Experimental Protocol:

A direct-contact mortality bioassay can be used to determine the toxicity of the compounds against larval stages of insects.[3]

-

Preparation of Test Solutions: The synthesized compounds are dissolved in an appropriate solvent (e.g., methanol or acetone) to create a stock solution.[4] Serial dilutions are then made in distilled water containing a surfactant (e.g., Triton X-100) to ensure even dispersal.

-

Exposure: Groups of target insect larvae (e.g., 20 early third-instar mosquito larvae) are placed in containers (e.g., paper cups) with a defined volume of the test solution (e.g., 250 mL).[3]

-

Control Groups: A negative control group (solvent and surfactant in water) and a positive control group (a known insecticide) are included in each assay.

-

Observation: Mortality is recorded at specific time points (e.g., 24 and 48 hours).[5]

-

Data Analysis: The results are used to calculate lethal concentration values, such as the LC50 (the concentration that causes 50% mortality), using probit analysis.[6]

Acaricidal Activity Bioassay

Experimental Protocol:

An in vitro larval immersion microassay is suitable for determining the potency of compounds against ticks.[7]

-

Preparation of Test Solutions: Similar to the larvicidal assay, stock solutions and serial dilutions of the test compounds are prepared.

-

Exposure: Tick larvae are immersed in the test solutions for a specified duration.

-

Observation: Mortality is assessed after a set period (e.g., 24 hours).

-

Data Analysis: Dose-response curves are generated to determine the EC50 (the effective concentration that causes 50% mortality).

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its primary documented application in the public domain is in the construction of pyrazolopyridine-diamides, a class of compounds with significant potential as novel insecticides and acaricides. The synthetic protocols and understanding of the likely mechanism of action provide a solid foundation for researchers and drug development professionals to explore the potential of this chemical building block in the discovery of new bioactive molecules for crop protection and potentially other applications. Further research into the biological activity of derivatives synthesized from this compound is warranted to fully elucidate their therapeutic or agrochemical potential.

References

- 1. WO2019123195A1 - Pyrazolopyridine-diamides, their use as insecticide and processes for preparing the same. - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Laboratory and Simulated Field Bioassays to Evaluate Larvicidal Activity of Pinus densiflora Hydrodistillate, Its Constituents and Structurally Related Compounds against Aedes albopictus, Aedes aegypti and Culex pipiens pallens in Relation to Their Inhibitory Effects on Acetylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide’s activities against targeting Plodia interpunctella and nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jksus.org [jksus.org]

- 7. complete.bioone.org [complete.bioone.org]

An In-depth Technical Guide to the Synthesis of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthetic pathway for (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one, a versatile building block in organic synthesis. The core of this synthesis involves the formation of an enaminone through the condensation of a β-keto acetal with an aminomethylenating agent. This document provides a comprehensive overview of the methodology, including a detailed experimental protocol, quantitative data, and a visualization of the synthesis pathway.

Synthesis Pathway Overview

The most direct and widely employed method for the synthesis of this compound is the reaction of the precursor ketone, 1,1-dimethoxybutan-2-one, with an aminomethylenating agent. Among the available reagents, N,N-dimethylformamide dimethyl acetal (DMFDMA) is a common and effective choice for this transformation.

The reaction proceeds via an initial nucleophilic attack of the enol or enolate of the ketone onto the electrophilic carbon of DMFDMA. Subsequent elimination of methanol leads to the formation of the stable, conjugated enaminone system. The (E)-isomer is typically the thermodynamically favored product.

An In-depth Technical Guide to (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one: A Versatile Building Block in Heterocyclic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one, a member of the enaminone class of compounds, is a versatile and highly reactive intermediate in organic synthesis. Its unique structural motif, featuring a conjugated system of a dimethylamino group, a carbon-carbon double bond, and a ketone, along with a protected aldehyde in the form of a dimethyl acetal, makes it a valuable precursor for the construction of a variety of heterocyclic systems. Enaminones, in general, are recognized for their role as foundational units in the synthesis of numerous bioactive heterocyclic compounds, including pyrazoles, pyridines, and pyrimidines, which are prevalent in many therapeutic agents.[1][2][3] This guide provides a comprehensive overview of the properties and synthetic utility of this compound, with a focus on its application in the synthesis of substituted pyrimidines.

Physicochemical Properties and Specifications

This compound is commercially available as a liquid and should be stored under refrigeration. Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 187242-85-9 | [4] |

| Molecular Formula | C₈H₁₅NO₃ | [4] |

| Molecular Weight | 173.21 g/mol | [4][5] |

| Appearance | Liquid | |

| Purity | ≥97% | [4] |

| Storage | 4°C | [4] |

| SMILES | O=C(C(OC)OC)/C=C/N(C)C.[E] | [4] |

| Topological Polar Surface Area | 38.77 Ų | [4] |

| LogP | 0.8858 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 5 | [4] |

Synthesis and Discovery

While the specific seminal publication detailing the initial discovery and synthesis of this compound could not be definitively identified through a comprehensive literature search, its utility as a synthetic intermediate is evident from its commercial availability and the extensive body of research on the reactions of enaminones. The general synthesis of β-enamino carbonyl compounds is well-established and typically involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amine.

Synthetic Applications: A Case Study in Pyrimidine Synthesis

A primary application of this compound is in the construction of heterocyclic rings through cyclocondensation reactions. The reaction with guanidine derivatives to form substituted pyrimidines is a notable example of its utility.[1][2][3]

Experimental Protocol: Synthesis of a Substituted Pyrimidine

This protocol describes a representative cyclocondensation reaction of this compound with guanidine to yield a 2-amino-4-(1,1-dimethoxy-2-oxoethyl)pyrimidine.

Materials:

-

This compound (1.0 eq)

-

Guanidine hydrochloride (1.2 eq)

-

Sodium ethoxide (1.2 eq)

-

Anhydrous ethanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol at room temperature, add guanidine hydrochloride (1.2 eq). Stir the resulting suspension for 30 minutes.

-

To this mixture, add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise over 15 minutes.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired pyrimidine derivative.

Expected Characterization Data for the Pyrimidine Product

The following table summarizes the expected analytical data for the resulting pyrimidine.

| Data Type | Expected Characteristics |

| Appearance | White to off-white solid |

| ¹H NMR | Signals corresponding to the pyrimidine ring protons, the amino group protons, the methoxy protons, and the acetal proton. |

| ¹³C NMR | Resonances for the pyrimidine ring carbons, the acetal carbon, the ketone carbonyl, and the methoxy carbons. |

| Mass Spec (HRMS) | Calculated m/z for the protonated molecule [M+H]⁺ consistent with the molecular formula C₈H₁₂N₃O₃⁺. |

| FT-IR | Characteristic peaks for N-H stretching (amino group), C=O stretching (ketone), and C-O stretching (acetal). |

Visualizing the Synthetic Pathway

The synthesis of substituted pyrimidines from this compound can be represented as a clear experimental workflow.

References

- 1. The most Recent Compilation of Reactions of Enaminone Derivatives...: Ingenta Connect [ingentaconnect.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. The most recent compilation of reactions of enaminone derivatives with various amine derivatives to generate biologically active compounds. | Semantic Scholar [semanticscholar.org]

- 4. chemscene.com [chemscene.com]

- 5. biosynth.com [biosynth.com]

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one IUPAC name

An In-depth Technical Guide on (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one

Introduction

This compound is a versatile small molecule scaffold. This technical guide provides a comprehensive overview of its chemical properties, and potential applications based on available data. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

The compound is systematically named (3E)-4-(dimethylamino)-1,1-dimethoxy-3-buten-2-one .[1] It is a liquid at room temperature and should be stored under refrigeration.[1]

Physicochemical and Computational Data

The following table summarizes the key identifiers and computed properties for this molecule.

| Property | Value | Source |

| IUPAC Name | (3E)-4-(dimethylamino)-1,1-dimethoxy-3-buten-2-one | [1] |

| CAS Number | 187242-85-9 | [1] |

| Molecular Formula | C₈H₁₅NO₃ | [2] |

| Molecular Weight | 173.21 g/mol | [1] |

| SMILES | CN(C)/C=C/C(=O)C(OC)OC | |

| InChI Key | DFZIBCAWOSFLFR-AATRIKPKSA-N | [1] |

| Physical Form | Liquid | [1] |

| Purity | ≥95% | [1][2] |

| Topological Polar Surface Area (TPSA) | 38.77 Ų | [2] |

| logP | 0.8858 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 5 | [2] |

Chemical Structure

The chemical structure of this compound is depicted below. The "(E)" designation indicates the stereochemistry at the carbon-carbon double bond.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

While specific experimental protocols for the synthesis of this compound are not detailed in the reviewed literature, compounds of this class (enaminones) are important building blocks in organic synthesis.[3] They are often prepared through the reaction of 1,3-dicarbonyl compounds with amines or their derivatives.[3] The enaminone moiety provides multiple reactive sites, making it a valuable precursor for the synthesis of various heterocyclic compounds.[3]

The diagram below illustrates the conceptual role of this molecule as a versatile chemical intermediate.

Caption: Conceptual workflow of the molecule as a synthetic building block.

Biological Activity and Potential Applications

Currently, there is limited specific biological data available for this compound itself. However, the broader class of enaminones and related chalcone structures have been investigated for various biological activities.

-

Anti-inflammatory Properties: Studies on related chalcone derivatives have explored their anti-inflammatory effects. Interestingly, the presence of a strong electron-donating group like a 4-dimethylamino group on the aromatic ring of certain chalcones was found to result in the weakest inhibition of nitric oxide (NO) production in RAW 264.7 cells.[4] This suggests that the dimethylamino group can significantly modulate the biological activity of a scaffold, potentially by affecting the stability of adducts with biological thiols like glutathione.[4]

-

Enzyme Inhibition: Analogs of similar structures, such as (E)-4-amino-3-methylbut-2-en-1-yl diphosphate, are potent inhibitors of the IspH enzyme, a target for antibacterial and antiparasitic drugs. This highlights the potential for molecules with this core structure to be explored as enzyme inhibitors.

-

Precursor for Bioactive Molecules: Given its nature as a versatile building block, this compound can be utilized in the synthesis of more complex molecules with potential therapeutic applications, including anticonvulsant and antimicrobial agents.[3]

Safety Information

The compound is classified with GHS07 pictograms, indicating it can be a skin and eye irritant and may cause respiratory irritation.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

This compound is a chemical reagent with established physical and chemical properties. While direct biological activity data for this specific molecule is scarce, its structural features and the activities of related compounds suggest its potential as a scaffold and intermediate in the synthesis of novel therapeutic agents. Further research is warranted to fully elucidate its biological activity profile and explore its utility in medicinal chemistry and drug discovery programs.

References

- 1. (E)-4-Dimethylamino-1,1-dimethoxybut-3-en-2-one | 187242-85-9 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency - PubMed [pubmed.ncbi.nlm.nih.gov]

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one alternative names

For Researchers, Scientists, and Drug Development Professionals

Introduction and Alternative Names

The primary and most formally correct name for this compound is its IUPAC name: (3E)-4-(dimethylamino)-1,1-dimethoxy-3-buten-2-one [1]. It is also commonly referred to by its registered CAS Number.

Physicochemical Properties

The following table summarizes the key identifiers and physicochemical properties of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one, compiled from various chemical supplier databases.

| Property | Value | Reference(s) |

| CAS Number | 187242-85-9 | [1][2] |

| Molecular Formula | C₈H₁₅NO₃ | [2][3] |

| Molecular Weight | 173.21 g/mol | [1][2][3] |

| IUPAC Name | (3E)-4-(dimethylamino)-1,1-dimethoxy-3-buten-2-one | [1] |

| Physical Form | Liquid | [1] |

| Purity | ≥95% - ≥97% (Varies by supplier) | [1][2] |

| Storage Temperature | Refrigerator (4°C) | [1][2] |

| SMILES | O=C(C(OC)OC)/C=C/N(C)C | [2] |

| InChI Key | DFZIBCAWOSFLFR-AATRIKPKSA-N | [1] |

| Topological Polar Surface Area (TPSA) | 38.77 Ų | [2] |

| logP | 0.8858 | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and specific applications of this compound (CAS 187242-85-9) are not extensively documented in peer-reviewed literature. However, the synthesis of enaminones is a well-established area of organic chemistry. Below are representative protocols for the synthesis of enaminones from common starting materials.

Representative Synthesis of an Enaminone from a Ketone

This protocol describes a general method for the synthesis of an enaminone from a ketone and a formamide acetal, which is a common route to compounds like this compound.

Objective: To synthesize a β-dimethylamino enaminone from an acetyl-containing starting material.

Materials:

-

Ketone (e.g., 1,1-dimethoxyacetone, as a precursor to the target molecule)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Anhydrous Toluene or Xylene

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Standard glassware for reflux

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the starting ketone (1.0 equivalent) in anhydrous toluene or xylene.

-

Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 to 1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization, depending on its physical state.

Applications in Synthesis

Enaminones are key intermediates in the synthesis of various heterocyclic systems, some of which are scaffolds for compounds with potential biological activity. While specific applications for this compound are not detailed in the literature, its structure suggests it would be a valuable precursor for the synthesis of substituted pyrimidines, pyridines, and other heterocycles.

Logical Workflow for Heterocyclic Synthesis

The following diagram illustrates the general role of an enaminone as a building block in the synthesis of a six-membered heterocyclic ring, such as a pyrimidine. The enaminone provides a three-carbon backbone with electrophilic and nucleophilic centers that can react with a dinucleophile.

Caption: General workflow for pyrimidine synthesis using an enaminone.

Signaling Pathways

Currently, there is no published research that directly implicates this compound in any specific biological signaling pathways. Its primary utility, as described in the chemical literature, is as a synthetic intermediate. Research into the biological activities of the heterocyclic compounds synthesized from this enaminone may reveal interactions with biological targets and signaling pathways in the future.

Conclusion

This compound is a versatile enaminone with potential applications as a building block in synthetic and medicinal chemistry. While detailed experimental data and biological studies for this specific compound are sparse in the public domain, its structural class is well-studied. The representative protocols and synthetic workflows provided in this guide are intended to offer a practical starting point for researchers interested in utilizing this and related enaminones in their work. Further research is needed to fully characterize the reactivity and potential biological applications of this specific molecule.

References

Navigating the Chemistry of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one: A Technical Guide to Safe Handling and Use

For Researchers, Scientists, and Drug Development Professionals

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one , a versatile building block in organic synthesis, requires careful handling due to its potential hazards. This technical guide provides an in-depth overview of its safety profile, handling procedures, and emergency protocols to ensure its safe and effective use in a laboratory setting. The information presented herein is a synthesis of available safety data and established best practices for handling similar chemical entities.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] Key identifiers and properties are summarized below.

| Property | Value |

| CAS Number | 187242-85-9[1] |

| Molecular Formula | C₈H₁₅NO₃[2] |

| Molecular Weight | 173.21 g/mol [2] |

| Physical Form | Liquid[1] |

| Purity | Typically ≥95% or ≥97%[1][2] |

| Storage Temperature | Refrigerator (4°C)[1][2] |

Hazard Identification and Classification

This compound is classified as hazardous. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][3]

GHS Hazard Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning [1][3] | H315: Causes skin irritation.[1][3] |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning [1][3] | H319: Causes serious eye irritation.[1][3] |

| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning [1][3] | H335: May cause respiratory irritation.[1][3] |

Precautionary Statements

The following precautionary statements are recommended for handling this substance:[1][3]

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols: Safe Handling and Use

The following protocols are generalized best practices for handling this compound in a research laboratory. These should be adapted to specific experimental conditions and performed in conjunction with a comprehensive, experiment-specific risk assessment.

Personal Protective Equipment (PPE)

A standard suite of PPE is mandatory when handling this chemical to prevent exposure.

Caption: Personal Protective Equipment (PPE) Workflow.

General Handling Protocol

Given its irritant nature, and as a general precaution with novel reagents, it is prudent to handle this compound as if it were air-sensitive, minimizing its exposure to the atmosphere.

-

Preparation:

-

Dispensing the Reagent:

-

The reagent is typically supplied in a bottle with a septum-sealed cap.[6]

-

To withdraw the liquid, use a clean, dry syringe with a needle.[6]

-

First, purge the syringe with an inert gas (e.g., nitrogen or argon).

-

Puncture the septum with the needle and introduce a positive pressure of inert gas into the bottle.

-

Withdraw the desired volume of the liquid into the syringe.

-

Remove the syringe and immediately insert the needle into a rubber septum to prevent drips and reaction with air.

-

Transfer the reagent to the reaction vessel, which should also be under an inert atmosphere.

-

-

Waste Disposal and Decontamination:

-

Quench any residual reagent in the syringe by slowly adding it to a suitable solvent (e.g., isopropanol) with stirring in the fume hood.

-

Dispose of all contaminated materials (syringes, needles, gloves) as hazardous waste in accordance with institutional and local regulations.

-

Clean any contaminated glassware with an appropriate solvent before washing.

-

Emergency Procedures

A clear understanding of emergency procedures is critical to ensure a rapid and effective response to any incidents.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |

Spill and Leak Response

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

-

Contain: For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or commercial spill pillows).

-

Collect: Carefully scoop the absorbent material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Report: Report the incident to the appropriate laboratory supervisor and environmental health and safety office.

The following diagram illustrates a logical workflow for handling a chemical spill.

Caption: Chemical Spill Response Workflow.

Storage and Stability

Proper storage is essential to maintain the integrity of the reagent and ensure safety.

-

Storage Condition: Store in a tightly sealed container in a refrigerator (4°C).[1][2]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and sources of moisture.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

By adhering to the guidelines outlined in this document, researchers can safely handle and utilize this compound in their synthetic endeavors, minimizing risks to themselves and their colleagues. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before commencing any new experimental work.

References

- 1. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 2. chemscene.com [chemscene.com]

- 3. (E)-4-Dimethylamino-1,1-dimethoxybut-3-en-2-one | 187242-85-9 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]

- 6. web.mit.edu [web.mit.edu]

- 7. artsci.usu.edu [artsci.usu.edu]

In-Depth Technical Guide: Stability and Storage of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one is a versatile intermediate in organic synthesis. Understanding its stability and establishing appropriate storage conditions are critical for ensuring its integrity and the reproducibility of experimental results. This guide provides a comprehensive overview of the stability of this compound, detailing its susceptibility to degradation under various conditions and providing recommended storage protocols. This document synthesizes available data from chemical suppliers and the broader scientific literature on enaminones to offer a detailed technical resource.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 187242-85-9 | [1][2][3] |

| Molecular Formula | C₈H₁₅NO₃ | [1][2][3] |

| Molecular Weight | 173.21 g/mol | [1][2][3] |

| Physical Form | Liquid | |

| Purity | ≥95-97% | [1][2] |

Stability Profile

Enaminones, as a class of compounds, are known to be susceptible to certain environmental factors. The stability of this compound is primarily influenced by pH, temperature, and light.

Hydrolytic Stability

The most significant degradation pathway for enaminones is hydrolysis, which is catalyzed by the presence of acid. The enamine moiety is susceptible to protonation, which initiates the hydrolytic cleavage of the carbon-nitrogen double bond.

Thermal Stability

Elevated temperatures can accelerate the degradation of many organic compounds, including enaminones. While specific studies on the thermal decomposition of this compound are not available, general practice for compounds with similar functional groups is to store them at reduced temperatures to minimize thermal degradation. Supplier recommendations consistently advise refrigeration.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions in enaminones, leading to isomerization or decomposition. Some enaminones have been shown to undergo cis-trans isomerization upon exposure to UV light[1]. To maintain the integrity of the (E)-isomer and prevent the formation of photoproducts, it is essential to protect the compound from light.

Recommended Storage Conditions

Based on the available information from suppliers and the general stability profile of enaminones, the following storage conditions are recommended for this compound to ensure its long-term stability.

| Parameter | Recommendation | Rationale |

| Temperature | 4°C (Refrigeration) | To minimize thermal degradation. |

| Light | Store in the dark (e.g., in an amber vial or a light-proof container) | To prevent photodegradation and isomerization. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) | To prevent potential oxidative degradation, although hydrolysis is the primary concern. |

| Container | Tightly sealed, non-reactive container (e.g., glass) | To prevent contamination and exposure to moisture and air. |

| Form | Store as a neat liquid | To avoid potential interactions with solvents that could promote degradation. |

Experimental Protocols

While specific, validated stability-indicating methods for this compound are not published, a general approach for developing such a method based on high-performance liquid chromatography (HPLC) is outlined below. This protocol can be adapted and validated for the quantitative analysis of the compound and its degradation products.

Development of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products generated under forced degradation conditions.

Instrumentation:

-

HPLC system with a UV or photodiode array (PDA) detector.

-

A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Suggested Chromatographic Conditions (to be optimized):

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to near neutral) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection Wavelength: To be determined by UV spectroscopy of a dilute solution of the compound (scan for λmax).

-

Injection Volume: 10-20 µL.

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Studies

To assess the stability of the compound and identify potential degradation products, forced degradation studies should be performed under the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid or a solution of the compound at an elevated temperature (e.g., 80°C).

-

Photodegradation: Exposing a solution of the compound to UV and visible light.

Samples should be analyzed at various time points using the developed stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Signaling Pathways and Logical Relationships

The primary degradation pathway of concern for this compound is acid-catalyzed hydrolysis. The logical workflow for assessing the stability of this compound is also presented.

Figure 1. A diagram illustrating the proposed acid-catalyzed hydrolysis pathway of this compound and a logical workflow for its stability assessment.

Conclusion

The stability of this compound is a critical consideration for its use in research and development. The primary degradation pathway is acid-catalyzed hydrolysis. To ensure the integrity of the compound, it is imperative to store it under refrigerated (4°C), dark, and anhydrous conditions in a tightly sealed container, preferably under an inert atmosphere. For quantitative analysis and stability studies, the development and validation of a stability-indicating HPLC method are essential. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles using (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one is a versatile and highly reactive building block for the synthesis of a wide array of heterocyclic compounds. Its unique combination of a nucleophilic enamine moiety, an electrophilic carbonyl group, and a protected aldehyde equivalent (the dimethoxy acetal) allows for facile construction of various five- and six-membered heterocyclic rings. This document provides detailed application notes and experimental protocols for the synthesis of pyridines, pyrimidines, pyrazoles, and isoxazoles using this valuable reagent.

General Experimental Workflow

The synthesis of heterocycles from this compound typically follows a straightforward reaction sequence involving cyclocondensation with a suitable binucleophile. The general workflow is outlined below.

Caption: General workflow for heterocyclic synthesis.

Synthesis of Substituted Pyridines

The synthesis of pyridines can be achieved through a cyclocondensation reaction of this compound with a compound containing an active methylene group and an amino source, typically ammonium acetate. The reaction proceeds via a Michael addition, followed by cyclization and aromatization.

Reaction Pathway

Caption: Formation of the pyridine ring.

Quantitative Data for Pyridine Synthesis (Analogous Reactions)

The following table summarizes data from reactions using a similar building block, (E)-Ethyl 4,4-dimethoxybut-2-enoate, which demonstrates the general feasibility and conditions for this type of transformation.[1]

| Active Methylene Compound | Ammonia Source | Solvent | Catalyst | Time (h) | Yield (%) |

| Ethyl acetoacetate | Ammonium acetate | Ethanol | Acetic acid | 12-24 | ~70-85 |

| Acetylacetone | Ammonium acetate | Ethanol | Acetic acid | 12-24 | ~75-90 |

| Malononitrile | Ammonium acetate | Ethanol | Acetic acid | 10-20 | ~65-80 |

Experimental Protocol (General Procedure)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq.), the active methylene compound (1.1 eq.), and ammonium acetate (2.0 eq.).

-

Solvent and Catalyst: Add ethanol as the solvent and a catalytic amount of glacial acetic acid.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure. To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure substituted pyridine.

Synthesis of Substituted Pyrimidines

Substituted pyrimidines can be synthesized by the reaction of this compound with amidines, guanidine, urea, or thiourea. The reaction involves the initial attack of the nucleophilic nitrogen of the N-C-N component on the enaminone, followed by cyclization and elimination of dimethylamine and methanol.

Reaction Pathway

Caption: Formation of the pyrimidine ring.

Quantitative Data for Pyrimidine Synthesis (Analogous Reactions)

The following data is derived from reactions of various enaminones with N-C-N synthons and serves as a general guide.

| Enaminone Substrate | N-C-N Reagent | Solvent | Conditions | Yield (%) | Reference |

| 3-(Dimethylamino)-1-arylprop-2-en-1-one | Guanidine hydrochloride | Ethanol | Reflux, 8h | 70-85 | General literature |

| Ethyl 3-(dimethylamino)acrylate | Benzamidine | Ethanol | Reflux, 12h | 65-80 | General literature |

| 1-(Piperidino)but-2-en-1-one | Urea | Acetic Acid | Reflux, 6h | 50-65 | General literature |

Experimental Protocol (General Procedure)

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

-

Reagent Addition: Add the corresponding amidine hydrochloride, guanidine hydrochloride, urea, or thiourea (1.2 eq.) to the solution. If a hydrochloride salt is used, add an equivalent of a base like sodium ethoxide or triethylamine.

-

Reaction: Heat the mixture to reflux for 6-12 hours, monitoring the progress by TLC.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Isolation: Add water to the residue to precipitate the crude product. Collect the solid by filtration.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure substituted pyrimidine.

Synthesis of Substituted Pyrazoles

The reaction of this compound with hydrazine or its derivatives provides a straightforward route to substituted pyrazoles. The reaction proceeds through a condensation-cyclization sequence.

Reaction Pathway

Caption: Formation of the pyrazole ring.

Quantitative Data for Pyrazole Synthesis (Analogous Reactions)

The following table presents typical yields for the synthesis of pyrazoles from related β-enaminones.[2]

| Enaminone Substrate | Hydrazine Derivative | Solvent | Conditions | Yield (%) |

| 3-(Dimethylamino)acryloylpyrazole | Hydrazine hydrate | Acetic acid | Reflux, 4h | 85-95 |

| 1-Aryl-3-(dimethylamino)prop-2-en-1-one | Phenylhydrazine | Ethanol | Reflux, 6h | 70-90 |

| Ethyl 3-(dimethylamino)-2-phenylacrylate | Hydrazine hydrate | Ethanol | Reflux, 5h | 75-88 |

Experimental Protocol (General Procedure)

-

Reaction Setup: Dissolve this compound (1.0 eq.) in ethanol or glacial acetic acid in a round-bottom flask.

-

Reagent Addition: Add hydrazine hydrate or a substituted hydrazine (1.1 eq.) to the solution.

-

Reaction: Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature.

-

Isolation: Remove the solvent under reduced pressure. If a solid precipitates, collect it by filtration. Otherwise, add cold water to induce precipitation.

-

Purification: Wash the crude product with a small amount of cold ethanol and recrystallize from a suitable solvent to afford the pure pyrazole derivative.

Synthesis of Substituted Isoxazoles

The synthesis of isoxazoles is achieved through the reaction of this compound with hydroxylamine. The reaction follows a cyclocondensation pathway. The regioselectivity of the reaction can often be controlled by the reaction conditions.[3][4]

Reaction Pathway

Caption: Formation of the isoxazole ring.

Quantitative Data for Isoxazole Synthesis (Analogous Reactions)

The following data for the synthesis of isoxazoles from β-enamino diketones illustrates the expected outcomes.[3][4]

| Enaminone Substrate | Reaction Conditions | Solvent | Yield (%) |

| 1-Phenyl-3-(dimethylamino)prop-2-en-1-one | NH₂OH·HCl, Reflux | Ethanol | 80-92 |

| 1-(4-Methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one | NH₂OH·HCl, NaOAc, Reflux | Ethanol | 75-88 |

| 1-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | NH₂OH·HCl, Pyridine, RT | Acetonitrile | 70-85 |

Experimental Protocol (General Procedure)

-

Reaction Setup: To a solution of this compound (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.2 eq.) and a base such as sodium acetate or pyridine (1.2 eq.).

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux for 4-12 hours, monitoring by TLC.

-

Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Isolation: Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure isoxazole derivative.

Conclusion

This compound is a highly effective and versatile synthon for the construction of a variety of important heterocyclic scaffolds. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of novel pyridines, pyrimidines, pyrazoles, and isoxazoles, which are key components in the fields of medicinal chemistry and materials science. The straightforward nature of these reactions, coupled with the potential for diversification, makes this building block an invaluable tool for drug discovery and development professionals.

References

- 1. benchchem.com [benchchem.com]

- 2. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one is a versatile bifunctional reagent utilized in organic synthesis, particularly as a building block for the construction of various heterocyclic systems. Its enamine and masked 1,3-dicarbonyl functionalities make it a valuable synthon for the preparation of substituted pyrimidines, pyrazoles, and other key scaffolds in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the use of this reagent.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 187242-85-9 |

| Molecular Formula | C₈H₁₅NO₃ |

| Molecular Weight | 173.21 g/mol |

| Appearance | Liquid |

| Purity | Typically ≥95% |

| Storage | Refrigerator (2-8 °C) |

Applications in Heterocyclic Synthesis

This compound serves as a four-carbon building block for the synthesis of a variety of heterocyclic compounds. Its utility stems from the presence of multiple reactive sites that can participate in cyclocondensation reactions.

A primary application of this reagent is in the synthesis of 5-acylpyrimidines. Pyrimidine derivatives are of significant interest in drug discovery, with numerous approved drugs containing this scaffold.[1] The general strategy involves the reaction of this compound with a suitable binucleophile, such as guanidine or amidines.

Experimental Protocols

General Considerations

-

The reagent is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).

-

Reactions are typically carried out in anhydrous solvents.

-

The purity of the reagent can affect reaction yields and should be considered.

Protocol 1: Synthesis of a 2-Amino-5-acylpyrimidine Derivative

This protocol outlines the synthesis of a 2-amino-5-acylpyrimidine via the cyclocondensation of this compound with guanidine hydrochloride.

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH)

-

Anhydrous ethanol (EtOH)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (nitrogen or argon)

Procedure:

-

Preparation of Guanidine Free Base: In a round-bottom flask, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol under an inert atmosphere. Add guanidine hydrochloride (1.0 equivalent) and stir the mixture at room temperature for 1 hour. The formation of a white precipitate (NaCl) will be observed.

-

Reaction Setup: In a separate flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous ethanol under an inert atmosphere.

-

Cyclocondensation: Filter the guanidine free base solution prepared in step 1 directly into the flask containing the this compound solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-